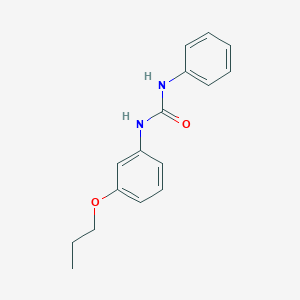
N-phenyl-N'-(3-propoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-(3-propoxyphenyl)urea, also known as propoxur, is a carbamate insecticide that is widely used in agriculture and household settings. It is a white crystalline solid with a molecular weight of 209.25 g/mol and a melting point of 142-143°C. Propoxur is known for its effectiveness against a wide range of pests, including cockroaches, mosquitoes, and flies. In
Mechanism of Action
Propoxur works by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, N-phenyl-N'-(3-propoxyphenyl)urea causes an accumulation of acetylcholine, a neurotransmitter, in the nervous system, leading to overstimulation of the nerves and ultimately paralysis of the target pest.
Biochemical and Physiological Effects:
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It has also been shown to interfere with the metabolism of insects, leading to a reduction in energy production and an increase in oxidative stress.
Advantages and Limitations for Lab Experiments
Propoxur has several advantages as an insecticide for laboratory experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also effective against a wide range of pests, making it useful for a variety of experiments. However, N-phenyl-N'-(3-propoxyphenyl)urea also has several limitations. Its toxicity to humans and other non-target organisms can make it difficult to work with, and its effectiveness can be reduced by the development of resistance in target pests.
Future Directions
There are several areas of future research that could be explored with regards to N-phenyl-N'-(3-propoxyphenyl)urea. One area of interest is the development of new formulations or delivery methods that can increase the effectiveness of N-phenyl-N'-(3-propoxyphenyl)urea while reducing its toxicity to non-target organisms. Another area of interest is the investigation of the potential health effects of N-phenyl-N'-(3-propoxyphenyl)urea exposure in humans, particularly in occupational settings. Finally, there is a need for continued research into the mechanisms of insecticide resistance, in order to develop new strategies for controlling pests.
Synthesis Methods
Propoxur can be synthesized by reacting phenyl isocyanate with 3-propoxyaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of a urea intermediate, which is then converted to N-phenyl-N'-(3-propoxyphenyl)urea by the addition of phosgene.
Scientific Research Applications
Propoxur has been extensively studied for its insecticidal properties and has been used in a variety of scientific research applications. It has been used to study the effects of insecticides on the nervous system, as well as to investigate the mechanisms of insecticide resistance. Propoxur has also been used as a model compound for studying the metabolism and toxicity of carbamate insecticides.
properties
Product Name |
N-phenyl-N'-(3-propoxyphenyl)urea |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-phenyl-3-(3-propoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19) |
InChI Key |
VDLMAJBCZDPUSW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)
![2-bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266997.png)
![N-(sec-butyl)-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B266998.png)
![2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266999.png)